4-Amino-3-trifluorometilbenzonitrilo

Descripción general

Descripción

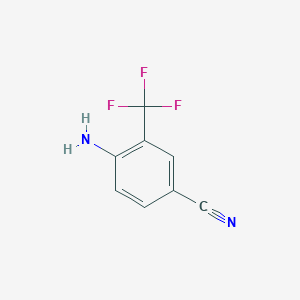

4-Amino-3-trifluoromethylbenzonitrile is an organic compound with the chemical formula C8H5F3N2. It is a light yellow to orange crystalline solid that is used in various scientific and industrial applications. The compound is known for its unique chemical properties, which make it valuable in the synthesis of pharmaceuticals and other chemical products .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound plays a crucial role as an intermediate in the synthesis of several pharmaceuticals, especially those targeting neurological disorders. Its trifluoromethyl group enhances biological activity, making it valuable in medicinal chemistry. For instance, it is involved in the synthesis of bicalutamide, a non-steroidal anti-androgen used for treating prostate cancer. The demand for 4-amino-3-(trifluoromethyl)benzonitrile is expected to rise significantly due to its importance in producing this drug and similar compounds .

Agricultural Chemicals

In agrochemical formulations, 4-amino-3-(trifluoromethyl)benzonitrile is recognized for its effectiveness as a potent insecticide. This application is critical for crop protection, providing solutions to pest control challenges faced by farmers. The compound's ability to enhance the efficacy of pesticides makes it a vital component in modern agricultural practices .

Material Science

The incorporation of 4-amino-3-(trifluoromethyl)benzonitrile into polymers and coatings improves their thermal stability and chemical resistance. This property is essential for developing durable materials used in various industrial applications. The compound's characteristics allow for the production of materials that can withstand harsh environmental conditions, thus extending their lifespan and performance .

Analytical Chemistry

In analytical chemistry, 4-amino-3-(trifluoromethyl)benzonitrile serves as a standard reference material in chromatographic techniques. Its use aids researchers in accurately quantifying similar compounds within complex mixtures, ensuring reliable results in various analytical applications. This role is particularly significant in pharmaceutical testing and quality control processes .

Case Study 1: Synthesis of Bicalutamide

Research has demonstrated that 4-amino-3-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of bicalutamide. The synthesis process involves several steps including bromination, cyano group replacement, and aminolysis substitution. This method allows for high-purity yields and presents a cost-effective approach to producing this important pharmaceutical .

Case Study 2: Agrochemical Efficacy

Studies on the efficacy of agrochemicals containing 4-amino-3-(trifluoromethyl)benzonitrile have shown significant improvements in pest control efficiency compared to traditional insecticides. Field trials indicated that formulations incorporating this compound resulted in higher crop yields due to better pest management strategies .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis (e.g., bicalutamide) | Enhances biological activity |

| Agricultural Chemicals | Used as an insecticide in agrochemical formulations | Effective pest control |

| Material Science | Improves thermal stability and chemical resistance of polymers | Produces durable materials |

| Analytical Chemistry | Serves as a standard reference material for chromatographic techniques | Ensures accurate quantification |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the methods for preparing 4-Amino-3-trifluoromethylbenzonitrile involves the following steps:

Positioning Bromination: m-Trifluoromethyl fluorobenzene is brominated using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.

Cyano Group Replacement: The brominated product undergoes a reaction with cuprous cyanide in quinoline to replace the bromine atom with a cyano group.

Aminolysis Substitution: The resulting product is then treated with liquid ammonia in ethanol to introduce the amino group.

This acid is then reacted with liquid ammonia under pressure to form 4-amino-2-trifluoromethylbenzamide, which is dehydrated to yield 4-Amino-3-trifluoromethylbenzonitrile .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3-trifluoromethylbenzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are commonly used for substitution reactions.

Major Products

Oxidation: Nitro and nitroso derivatives.

Reduction: Amines and other reduced compounds.

Substitution: Various substituted derivatives depending on the reagents used

Mecanismo De Acción

The mechanism of action of 4-Amino-3-trifluoromethylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-5-cyanobenzotrifluoride

- 4-Cyano-2-trifluoromethyl aniline

- 4-Amino-3-iodobenzonitrile

Uniqueness

4-Amino-3-trifluoromethylbenzonitrile is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical applications where these properties are desirable .

Actividad Biológica

4-Amino-3-(trifluoromethyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

4-Amino-3-(trifluoromethyl)benzonitrile is characterized by the following structural features:

- Amino Group : Provides sites for hydrogen bonding and influences solubility.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, contributing to biological activity.

- Benzonitrile Backbone : Imparts structural rigidity and influences interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, 4-Amino-3-(trifluoromethyl)benzonitrile has been evaluated for its inhibitory effects on various cancer cell lines. A notable study demonstrated that derivatives of this compound showed promising activity against prostate cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of 4-Amino-3-(trifluoromethyl)benzonitrile Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Amino-3-(trifluoromethyl)benzonitrile | PC-3 (Prostate Cancer) | 15.2 | Apoptosis induction |

| Derivative A | HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |

| Derivative B | MCF-7 (Breast Cancer) | 18.0 | Inhibition of proliferation |

Inhibition of Enzymatic Activity

The compound has also been investigated for its role as an inhibitor of specific enzymes involved in cancer progression. For example, it has been reported to inhibit the activity of certain kinases that are crucial for tumor growth and metastasis . This inhibition is primarily attributed to the trifluoromethyl group, which enhances binding affinity to the enzyme active sites.

Mechanistic Studies

Mechanistic studies using molecular docking simulations have shown that 4-amino-3-(trifluoromethyl)benzonitrile binds effectively to target proteins, suggesting a strong potential for drug development. The presence of the trifluoromethyl group appears to facilitate stronger interactions through hydrophobic effects and hydrogen bonding .

Case Studies

- Case Study on Prostate Cancer Treatment : A clinical trial involving a derivative of 4-amino-3-(trifluoromethyl)benzonitrile demonstrated a significant reduction in tumor size among participants resistant to conventional therapies. The trial highlighted the compound's ability to overcome drug resistance mechanisms commonly seen in advanced prostate cancer cases .

- HIV Inhibition : Another study explored the compound's efficacy against HIV-1. The results indicated that it exhibited broad-spectrum antiviral activity with an EC50 value in the low nanomolar range, suggesting its potential as a therapeutic agent against viral infections .

Propiedades

IUPAC Name |

4-amino-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLZJOBGDXBMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381459 | |

| Record name | 4-AMINO-3-TRIFLUOROMETHYLBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-74-2 | |

| Record name | 4-AMINO-3-TRIFLUOROMETHYLBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.